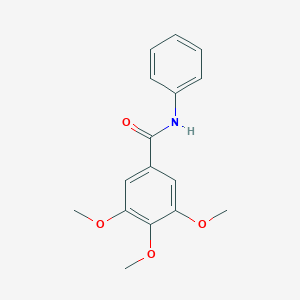

3,4,5-Trimethoxy-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAHHUDNCNWNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308064 | |

| Record name | 3,4,5-Trimethoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3940-75-8 | |

| Record name | 3940-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIMETHOXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,5 Trimethoxy N Phenylbenzamide and Its Derivatives

Novel Approaches and Advancements in 3,4,5-Trimethoxy-N-phenylbenzamide Synthesis

Multi-Step Synthetic Pathways for Complex Derivatives

The creation of intricate derivatives of this compound generally starts with readily available chemical precursors. A prevalent method is the acylation of an aniline (B41778) derivative using 3,4,5-trimethoxybenzoyl chloride or a similar activated form of 3,4,5-trimethoxybenzoic acid. mdpi.comunair.ac.idunej.ac.id The latter can be synthesized from 3,4,5-trimethoxybenzoic acid by treating it with a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.com

For more complex structures, multi-step synthetic sequences are often necessary. gctlc.org These can involve initial modifications to either the aniline or the trimethoxybenzoyl portion of the molecule before the final amide bond formation. For instance, functional groups like nitro or halogen groups can be introduced and later transformed into other functionalities. nih.gov To ensure reactions occur at the intended positions, chemists often employ protecting groups to temporarily block other reactive sites on the molecule. The selection of these protecting groups is critical, as they must be stable under the conditions of subsequent reactions and be removable when no longer needed.

An example of a multi-step synthesis could involve the nitration of an aniline derivative, followed by the amide bond formation with 3,4,5-trimethoxybenzoyl chloride, and finally, the reduction of the nitro group to an amine. This strategic ordering of steps is a common practice in organic synthesis. youtube.com

Functional Group Interconversions and Derivatization Strategies

Once the fundamental this compound framework is assembled, a multitude of functional group interconversions can be performed to generate a wide array of derivatives. ub.edu These modifications are crucial for exploring how the molecule's structure affects its properties and potential applications.

Common derivatization approaches include:

Modifications on the N-phenyl ring: This part of the molecule is frequently altered. Common reactions include the introduction of halogens (bromination, chlorination), or a nitro group which can then be reduced to an amino group. nih.gov These modified compounds can then be used in further reactions, such as palladium-catalyzed cross-coupling reactions, to add more complex chemical groups.

Alterations to the trimethoxy groups: Although less frequent, it is possible to convert one or more of the methoxy (B1213986) groups into hydroxyl groups using reagents like boron tribromide. nih.gov These resulting phenol (B47542) derivatives can then be further modified.

Amide to Carboxylic Acid Conversion: In some cases, the amide bond can be cleaved to revert to the corresponding carboxylic acid, a process that has been demonstrated using tert-butyl nitrite (B80452) under specific conditions. sci-hub.se

Below is an interactive table summarizing some common functional group interconversions.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂/HCl | Amino (-NH₂) |

| Bromo (-Br) | Organoborane, Pd catalyst | Aryl/Alkyl |

| Methoxy (-OCH₃) | BBr₃ | Hydroxy (-OH) |

| Amide (-CONH-) | tert-Butyl Nitrite | Carboxylic Acid (-COOH) |

Catalyst-Mediated Reactions in Benzamide (B126) Scaffold Construction

Catalysts are essential for the efficient and selective synthesis of this compound and its derivatives. nih.gov Both metal-based catalysts and organic molecules (organocatalysts) are used to facilitate key chemical transformations. beilstein-journals.org

Amide Bond Formation: The formation of the amide bond between 3,4,5-trimethoxybenzoic acid and an aniline is frequently assisted by coupling agents. nih.govacs.org These reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxylic acid to facilitate the reaction with the aniline. frontiersin.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included to enhance the reaction's efficiency. frontiersin.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used to form new carbon-carbon and carbon-nitrogen bonds, enabling extensive derivatization of the benzamide structure. dovepress.com Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling are powerful methods for introducing a wide variety of chemical groups.

Nickel-Catalyzed Reactions: Nickel catalysts have also been employed in the synthesis of carboxylic acids from benzamide precursors, demonstrating tolerance for various functional groups. orgsyn.org

Chemo- and Regioselectivity in Synthesis

A significant challenge in the synthesis of complex molecules like derivatives of this compound is controlling the chemo- and regioselectivity of reactions. rsc.org

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, when reducing a nitro group on the N-phenyl ring to an amine, it is important to use a method that does not also affect the amide group. Catalytic hydrogenation is often a suitable method for this transformation. nih.gov

Regioselectivity is the control of where on a molecule a reaction occurs. acs.org For instance, when adding a new chemical group to the N-phenyl ring, its position is influenced by the existing amide group, which typically directs new groups to the ortho and para positions. youtube.com However, the bulky nature of the 3,4,5-trimethoxybenzoyl group can sterically hinder reaction at the ortho position, favoring the para position. The choice of reaction conditions, such as the catalyst and temperature, can be optimized to achieve the desired regioselectivity. acs.org Computational models are also being developed to predict the site- and regioselectivity of such reactions. rsc.org

The strategic ordering of synthetic steps is a key tactic to manage challenges with regioselectivity. For example, a substituent can be introduced onto the aniline starting material before the amide bond is formed to ensure the correct final arrangement of atoms.

Spectroscopic Characterization Techniques for 3,4,5 Trimethoxy N Phenylbenzamide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the definitive identification and structural analysis of organic molecules, including 3,4,5-Trimethoxy-N-phenylbenzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a deep understanding of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy offers precise information about the hydrogen atoms within a molecule. For a related compound, (E)-N-(2-(3,4,5-trimethoxystyryl)phenyl)benzamide, the ¹H NMR spectrum, recorded in CDCl₃ at 500 MHz, reveals distinct signals. acgpubs.org The amide proton (N-H) appears as a singlet at 7.98 ppm. Aromatic protons of the benzamide (B126) moiety are observed as a doublet at 7.93 ppm (2H) and a doublet at 7.59 ppm (2H), while the phenyl group attached to the nitrogen shows signals at 7.89 ppm (singlet, 1H), 7.53 ppm (doublet, 2H), 7.38 ppm (triplet, 1H), and 7.26 ppm (doublet, 1H). acgpubs.org The vinyl protons of the styryl group appear as doublets at 7.14 ppm and 7.01 ppm, each with a coupling constant of 16.0 Hz, characteristic of a trans configuration. The two protons of the trimethoxyphenyl ring are seen as a singlet at 6.72 ppm. The methoxy (B1213986) groups present as a doublet at 3.89 ppm (9H). acgpubs.org

In another analog, 3-Amino-N-(3,4,5-trimethoxyphenyl)benzamide, the ¹H NMR spectrum in DMSO-d₆ showed the amide proton as a singlet at 10.10 ppm. mdpi.com

A detailed ¹H NMR data for a similar compound, 2,4,5-Trimethoxy-N-phenylbenzamide, in CDCl₃ at 400 MHz shows a singlet for the amide proton at 9.85 ppm. rsc.org The aromatic protons appear at 7.83 ppm (singlet, 1H), 7.67 ppm (doublet, 2H, J = 8.0 Hz), 7.36 ppm (triplet, 2H, J = 8.0 Hz), and 7.12 ppm (triplet, 1H, J = 8.0 Hz). The methoxy groups are observed as a singlet at 4.06 ppm (3H). rsc.org

¹H NMR Data for this compound Analogs

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) and Multiplicity |

| (E)-N-(2-(3,4,5-trimethoxystyryl)phenyl)benzamide | CDCl₃ | 500 | 7.98 (s, 1H, N-H), 7.93 (d, J=7.8 Hz, 2H), 7.89 (s, 1H), 7.59 (d, J=7.8 Hz, 2H), 7.53 (d, J=7.8 Hz, 2H), 7.38 (t, J=7.8 Hz, 1H), 7.26 (d, J=7.8 Hz, 1H), 7.14 (d, J=16.0 Hz, 1H), 7.01 (d, J=16.0 Hz, 1H), 6.72 (s, 2H), 3.89 (d, J=1.1 Hz, 9H) acgpubs.org |

| 3-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | DMSO-d₆ | 500 | 10.10 (s, 1H, NH), other signals not specified mdpi.com |

| 2,4,5-Trimethoxy-N-phenylbenzamide | CDCl₃ | 400 | 9.85 (s, 1H), 7.83 (s, 1H), 7.67 (d, J=8.0 Hz, 2H), 7.36 (t, J=8.0 Hz, 2H), 7.12 (t, J=8.0 Hz, 1H), 4.06 (s, 3H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For N,N′-(1,4-phenylene)bis(3,4,5-trimethoxybenzamide), the ¹³C NMR spectrum in d₆-DMSO reveals signals for the methoxy carbons at 56.11 ppm and 60.13 ppm. mdpi.com The aromatic carbons appear at 105.23 ppm, 120.96 ppm, 130.07 ppm, 134.88 ppm, 140.23 ppm, and 152.66 ppm. mdpi.com The carbonyl carbon of the amide group is observed at 164.69 ppm. mdpi.com

In the case of 3,5-Dimethoxy-N-phenylbenzamide, the ¹³C NMR spectrum in CDCl₃ shows the amide carbonyl at 171.0 ppm and other aromatic carbons at 153.7, 148.7, 129.0, 124.6, and 124.4 ppm. rsc.org

¹³C NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (δ ppm) |

| N,N′-(1,4-phenylene)bis(3,4,5-trimethoxybenzamide) | d₆-DMSO | 164.69 (CONH), 152.66 (4C), 140.23 (2C), 134.88 (2C), 130.07 (2C), 120.96 (4CH), 105.23 (4CH), 60.13 (OCH₃), 56.11 (2OCH₃) mdpi.com |

| 3,5-Dimethoxy-N-phenylbenzamide | CDCl₃ | 171.0, 153.7, 148.7, 129.0, 124.6, 124.4 rsc.org |

| 4-nitro-N-phenylbenzamide | CDCl₃ | 157.47, 151.00, 149.37, 141.65, 129.50, 129.43, 127.17, 124.11, 121.05 rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR) for Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are powerful methods for establishing the connectivity between atoms in a molecule. While specific COSY and HETCOR data for this compound were not found in the provided search results, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) has been used to confirm the successful deprotection of a methoxy group in a related benzamide derivative. scispace.com This demonstrates the utility of 2D NMR in confirming structural details that may not be apparent from 1D spectra alone.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which provides clues about the molecule's structure.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. In the analysis of several benzamide derivatives, ESI-MS was used to determine the molecular ion peaks. For instance, N-Phenylbenzamide showed a molecular ion peak [M+H]⁺ at m/z 198.0. rsc.org Similarly, 4-Chloro-N-phenylbenzamide and 2,6-Dichloro-N-phenylbenzamide exhibited [M+H]⁺ peaks at m/z 232.0 and 266.0, respectively. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For N,N′-(1,4-phenylene)bis(3,4,5-trimethoxybenzamide), the calculated mass for the [M+H]⁺ ion was 497.1918, and the experimentally found mass was 497.1927. mdpi.com Another analog, N,N′-(1,3-phenylene)bis(3,4,5-trimethoxybenzamide), had a calculated [M+H]⁺ mass of 378.1547 and a found mass of 378.1554. mdpi.com For 3,4,5-trimethoxy-N-(2-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)benzamide, the calculated mass for [M+Na]⁺ was 522.1641, with the found value being 522.1633. oncotarget.com

HRMS Data for this compound Analogs

| Compound | Ion | Calculated m/z | Found m/z |

| N,N′-(1,4-phenylene)bis(3,4,5-trimethoxybenzamide) | [M+H]⁺ | 497.1918 | 497.1927 mdpi.com |

| N,N′-(1,3-phenylene)bis(3,4,5-trimethoxybenzamide) | [M+H]⁺ | 378.1547 | 378.1554 mdpi.com |

| 3,4,5-trimethoxy-N-(2-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)benzamide | [M+Na]⁺ | 522.1641 | 522.1633 oncotarget.com |

| 4-nitro-N-phenylbenzamide | [M+H]⁺ | 242.0691 | 243.0741 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum reveals key vibrational frequencies that confirm its molecular structure.

The presence of the amide functional group is prominently indicated by a sharp absorption band corresponding to the N-H stretching vibration, which typically appears in the region of 3300-3500 cm⁻¹. In one study, a reported IR spectrum for this compound showed a distinct N-H stretch at 3249 cm⁻¹. sci-hub.se The carbonyl (C=O) stretching vibration of the amide group is another crucial diagnostic peak, generally observed in the range of 1630-1680 cm⁻¹. For this compound, a strong absorption has been noted at 1643 cm⁻¹. sci-hub.se

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations of the phenyl rings, which are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. For this compound, a peak at 1589 cm⁻¹ is indicative of these vibrations. sci-hub.se

Furthermore, the methoxy (O-CH₃) groups contribute to the spectrum with characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-O-C ether linkage is also observable, typically in the 1275-1000 cm⁻¹ region. A reported IR spectrum includes a peak at 2924 cm⁻¹, which can be attributed to C-H stretching of the methoxy groups. sci-hub.se

A summary of the characteristic IR absorption bands for this compound and related analogs is presented in the interactive table below.

| Functional Group | Vibrational Mode | This compound (cm⁻¹) | (E)-N-(2-(3,4,5-trimethoxystyryl)phenyl)benzamide (cm⁻¹) acgpubs.org | (E)-N-(2-(3,4,5-trimethoxystyryl)phenyl)acetamide (cm⁻¹) acgpubs.org |

| Amide | N-H Stretch | 3249 sci-hub.se | 3215 | 3230 |

| Amide | C=O Stretch | 1643 sci-hub.se | 1640 | 1645 |

| Aromatic | C=C Stretch | 1589 sci-hub.se | 1575 | 1570 |

| Alkyl | C-H Stretch | 2924 sci-hub.se | 2929 | 2929 |

| Ether | C-O Stretch | Not specified | 1235, 1125 | 1240, 1125 |

X-ray Diffraction Analysis for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) or other open databases, the analysis of closely related analogs provides significant insight into its likely solid-state structure. The crystal structures of numerous substituted benzamides have been determined, revealing common structural motifs and conformational preferences. nih.govresearchgate.netmdpi.com

For instance, the crystal structure of N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide reveals a dihedral angle of 7.74 (18)° between the two aromatic rings. researchgate.net The amide group is tilted with respect to both the bromo-substituted and the methoxy-substituted aromatic rings. researchgate.net Such twisting is a common feature in N-arylbenzamides and is influenced by the steric and electronic effects of the substituents on the phenyl rings. In many benzamide analogs, the molecules are linked into chains or more complex networks via intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules. nih.govresearchgate.netmdpi.com

The planarity of the trimethoxy-substituted phenyl ring is also a point of interest. In N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide, the meta-methoxy groups are nearly coplanar with the aromatic ring, while the para-methoxy group is significantly displaced from the ring plane. researchgate.net This deviation is attributed to a balance of resonance effects, which favor coplanarity, and steric hindrance between the methoxy groups. researchgate.net

The table below summarizes crystallographic data for some benzamide analogs, which can be used to infer the expected structural characteristics of this compound.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| N-(4-Methylphenyl)benzamide | Orthorhombic | Pbca | 9.1117 | 9.8336 | 26.0616 | 90 | 90 | 90 | ekb.eg |

| 4-Methoxy-N-phenylbenzamide | Triclinic | P-1 | 5.308 | 7.709 | 14.109 | 96.911 | 99.210 | 90.511 | nih.gov |

| N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide | Monoclinic | P2₁/c | Not provided | Not provided | Not provided | 90 | Not provided | 90 | researchgate.net |

| N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph I) | Orthorhombic | Pna2₁ | Not provided | Not provided | Not provided | 90 | 90 | 90 | mdpi.com |

| N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph II) | Triclinic | P-1 | Not provided | Not provided | Not provided | Not provided | Not provided | Not provided | mdpi.com |

Structure Activity Relationship Sar Studies of 3,4,5 Trimethoxy N Phenylbenzamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

Systematic modification of the 3,4,5-Trimethoxy-N-phenylbenzamide core has provided significant insights into the structural requirements for biological activity. The potency and selectivity of these compounds can be finely tuned by altering substituents on both the benzamide (B126) and the N-phenyl portions of the molecule.

The 3,4,5-trimethoxy substitution pattern on the benzoyl ring is a recurring motif in many biologically active molecules and is considered a critical component for the activity of these derivatives. In studies of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers, this moiety plays a crucial role in binding to the acetylcholinesterase (AChE) enzyme. nih.gov In silico molecular docking studies have indicated that these methoxy (B1213986) groups engage in significant hydrophobic interactions with key residues within the enzyme's binding site. nih.gov

Specifically, the trimethoxybenzoyl substituent is instrumental in the potent inhibitory activity of certain pyrimidine (B1678525) derivatives against phosphodiesterase 5 (PDE5). nih.gov The modification of resveratrol (B1683913), a naturally occurring compound, through the introduction of additional methoxyl groups led to a novel analog with significant antiproliferative effects, further highlighting the importance of this functional group arrangement. nih.gov The conformation of the 3,4,5-trimethoxybenzoyl group, sometimes constrained by intramolecular hydrogen bonds, can lead to highly potent and selective compounds. nih.gov

Modifications to the N-phenyl ring are a key strategy for modulating the pharmacological profile of this compound derivatives. The nature, position, and size of substituents on this ring can drastically alter potency and selectivity. For instance, in a series of N-phenylbenzamide analogs developed as antischistosomal agents, the substitution pattern on the anilide (N-phenyl) portion was a major determinant of activity. nih.govnih.gov

The incorporation of heterocyclic rings in place of or as substituents on the N-phenyl ring has also been explored to improve properties. The replacement of a phenyl ring with a pyridazinyl moiety is one such strategy investigated to enhance potency and modify physicochemical properties. nih.gov Furthermore, the design of novel anticancer agents has involved the incorporation of an imidazole (B134444) ring into the N-phenyl benzamide scaffold. nih.gov These modifications aim to introduce new interaction points with biological targets, alter solubility, and fine-tune the electronic properties of the molecule.

The electronic properties of substituents on both aromatic rings significantly influence biological activity. A consistent finding in SAR studies of N-phenylbenzamide analogs against Schistosoma mansoni is that electron-withdrawing groups are beneficial for potency. nih.govnih.gov

Specifically, substituents such as trifluoromethyl (CF₃), nitro (NO₂), and halogens (Cl, F) at the meta and para positions of the N-phenyl ring enhance antischistosomal activity. nih.govnih.gov For example, shifting a trifluoromethyl group from the para to the meta position was found to increase activity. nih.gov Disubstitution with two chlorine or two fluorine atoms at the meta and para positions of the N-phenyl ring also preserved or enhanced activity. nih.gov This suggests that a reduction in electron density on the N-phenyl ring is favorable for the desired biological effect in this context. In another study on inhibitors of the FOXM1 protein, derivatives bearing a cyano (-CN) group, a strong electron-withdrawing substituent, were found to be the most active. mdpi.com

Conversely, the effect of electron-donating groups can vary depending on the specific biological target and compound series. In some cases, such as certain anticancer imidazole-based N-phenylbenzamide derivatives, no significant differential effect was observed between electron-donating and electron-withdrawing groups. nih.gov However, in other contexts, electron-rich substituents on the starting materials were found to demonstrate higher reactivity in synthetic procedures. mdpi.com

Table 1: Effect of Electron-Withdrawing Group Substitution on Antischistosomal Activity of N-Phenylbenzamide Analogs

| Compound ID | N-Phenyl Ring Substitution | Benzoic Acid Ring Substitution | Activity Description |

|---|---|---|---|

| 9 | 3,4-dichloro | 4-trifluoromethyl | High activity; worms died by 48h |

| 10 | 4-trifluoromethyl | 4-trifluoromethyl | Active |

| 11 | 3-trifluoromethyl | 4-trifluoromethyl | Increased activity compared to para-substituted analog (10) |

| 12 | 3,4-difluoro | 4-trifluoromethyl | Active |

Data synthesized from research findings on antischistosomal agents. nih.gov

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with biological targets. The relative orientation of the two aromatic rings and the planarity of the central amide bond can dictate the molecule's ability to fit into a binding pocket.

Molecular simulation and docking studies have been employed to understand the preferred binding poses. For AChE inhibitors, simulations showed a stable binding of the N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide scaffold within the enzyme's active site, highlighting key hydrophobic and polar interactions. nih.gov In some pyrimidine derivatives, the formation of an intramolecular hydrogen bond was found to constrain the conformation of the 3,4,5-trimethoxybenzoyl substituent, creating a pseudo-ring structure that led to a significant increase in potency and selectivity. nih.gov This pre-organization of the molecule into a bioactive conformation reduces the entropic penalty of binding, leading to higher affinity. X-ray crystallography has also been used to determine the solid-state conformation of these derivatives, providing valuable data on bond angles and torsional preferences that can inform SAR models. researchgate.net

Design Principles for Lead Optimization Based on SAR Data

Lead optimization is an iterative process that uses SAR data to design and synthesize improved compounds with enhanced efficacy, selectivity, and pharmacokinetic properties. patsnap.com Based on the SAR studies of this compound derivatives, several key design principles for lead optimization emerge.

Preservation of the 3,4,5-Trimethoxybenzoyl Moiety: Given its established importance in binding to multiple targets, this group should generally be retained as a core structural element. Modifications should focus on other parts of the molecule unless specific target interactions suggest otherwise.

Systematic Exploration of N-Phenyl Substitutions: The N-phenyl ring is a prime location for modification to enhance potency and selectivity. patsnap.com SAR data suggests a focus on placing electron-withdrawing groups at the meta and para positions for certain activities. nih.gov A systematic scan of different functional groups (e.g., halogens, nitriles, trifluoromethyl groups) and their regioisomeric placement is a logical strategy.

Bioisosteric Replacements and Scaffold Hopping: To improve pharmacokinetic properties or explore new binding interactions, bioisosteric replacement of the N-phenyl ring with various heterocyclic systems (e.g., pyridazine, imidazole) can be a fruitful approach. nih.govnih.gov This can lead to novel intellectual property and overcome liabilities associated with the parent scaffold.

Conformational Constraint: Introducing elements that reduce the conformational flexibility of the molecule can lock it into a more active shape. nih.gov This can be achieved through the introduction of intramolecular hydrogen bonds or by incorporating the rotatable bonds into a ring system.

Computational Modeling: The use of computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling is essential to prioritize the synthesis of new analogs. patsnap.com These methods can help predict the binding affinity and potential activity of designed compounds, streamlining the optimization process. danaher.com

By integrating these principles, medicinal chemists can rationally modify the this compound scaffold to develop drug candidates with superior profiles.

Computational and in Silico Investigations of 3,4,5 Trimethoxy N Phenylbenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking simulations have been employed to predict the binding affinities of 3,4,5-Trimethoxy-N-phenylbenzamide derivatives against various biological targets. These affinities are often expressed as docking scores, typically in kcal/mol, where a more negative value indicates a stronger predicted binding.

In studies targeting enzymes associated with Alzheimer's disease, derivatives of this compound have shown promising binding affinities. For instance, when docked against acetylcholinesterase (AChE), certain novel benzamide (B126) derivatives exhibited docking scores of -11.2, -10.8, and -11.2 kcal/mol. mdpi.com These scores are comparable to the reference ligand donepezil, which scored -11.6 kcal/mol, suggesting a strong potential for inhibition. mdpi.com Similarly, against β-secretase (BACE1), another key enzyme in Alzheimer's pathology, derivatives showed affinities such as -8.2 kcal/mol and -8.1 kcal/mol. mdpi.com

Further research on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers also reported favorable docking scores and predicted binding free energies against AChE, correlating well with experimental biological data. researchgate.net In the context of cancer research, derivatives have been docked against targets like tubulin and various protein kinases. acs.orgscirp.org For example, N-phenylbenzamide derivatives designed as protein kinase inhibitors were evaluated against 102 different kinase receptors, with docking scores benchmarked against known inhibitors to identify promising candidates. scirp.org

| Derivative Class | Target Enzyme | Reported Docking Score (kcal/mol) | Reference Ligand Score (kcal/mol) |

| Benzamide Derivatives (JW4, JW7, JW8) | Acetylcholinesterase (AChE) | -11.2, -10.8, -11.2 | -11.6 (Donepezil) |

| Benzamide Derivatives (JW4, JW7, JW8) | β-secretase (BACE1) | -8.2, -8.1, -8.1 | -8.9 (Verubecestat) |

Beyond predicting binding strength, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the target's active site.

For derivatives of this compound targeting acetylcholinesterase, docking studies have identified crucial interactions within the enzyme's binding gorge. These include interactions with the catalytic triad (B1167595) (e.g., HIS447), the catalytic anionic site (CAS) (e.g., TRP86, TYR337, PHE338), and the peripheral anionic site (PAS) (e.g., TYR72, TYR124, TRP286, TYR341). researchgate.net Specifically, hydrogen bonds have been observed with residues such as TYR337, TYR124, HIS447, and SER203. mdpi.com The trimethoxy phenyl group is often found to establish key hydrophobic and polar contacts that anchor the molecule within the active site.

In studies targeting tubulin, a key protein in cell division, molecular modeling of benzimidazole (B57391) derivatives bearing the 3,4,5-trimethoxyphenyl moiety showed three significant hydrogen bonding interactions with the α,β-tubulin dimer. acs.org Similarly, when targeting sirtuin-1 (SIRT1), an enzyme involved in metabolism and aging, docking calculations helped to estimate the binding modes of imidazole (B134444) derivatives within the enzyme's active site. functmaterials.org.ua

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides deeper insights into the stability of the protein-ligand complex, its flexibility, and conformational changes.

MD simulations are used to assess the stability of the docked complex by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose.

For an N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivative complexed with AChE, the complex showed a stable RMSD of 2.4 Å during simulation, confirming a stable binding. researchgate.net In another study, MD simulations of benzamide derivatives with AChE showed RMSD values of less than 2 Å, which also indicates high stability of the complex. mdpi.com

Flexibility is often analyzed using the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. Studies have shown that the binding of benzamide ligands can significantly reduce the flexibility of the AChE enzyme. mdpi.com The average RMSF for the unliganded enzyme was ~2.74 Å, while the complexes showed a much lower average RMSF of 0.74–0.77 Å. mdpi.com This induced stiffness in the enzyme is believed to contribute to its inhibition, as it impedes the conformational changes necessary for its proper function. mdpi.com

| System | Simulation Time | Average RMSD (Å) | Average RMSF (Å) | Key Finding |

| AChE-Benzamide Derivative Complex | 20 ns | < 2.0 | 0.74 - 0.77 | Ligand binding increases enzyme stiffness and stability. |

| Apo-AChE (unliganded) | 20 ns | - | ~2.74 | Higher flexibility compared to the liganded form. |

| AChE-Compound 10a Complex | - | 2.4 | - | Complex is stable in its binding orientation. |

MD simulations can also reveal subtle conformational changes in the protein upon ligand binding and the role of water molecules in mediating these interactions. The dynamic nature of the simulation allows for the observation of how the ligand and protein adapt to each other. For instance, analysis of hydrogen bond patterns during simulations can confirm that interactions predicted by static docking are maintained over time. mdpi.com In the case of AChE inhibitors, dynamic simulations confirmed that hydrogen bonds with key tyrosine residues were dominant throughout the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.

Several studies have successfully applied 3D-QSAR modeling to predict the biological activity of benzamide derivatives. scispace.com In one study focused on antioxidative agents, 3D-QSAR models were developed and validated, showing a high correlation coefficient (R²) of 0.82 between the predicted and experimentally measured antioxidative activities. scispace.com This indicates a strong predictive power of the model.

QSAR models have also been used in the context of Alzheimer's disease research. Binary QSAR models were employed to screen a database of compounds to identify potential hits against targets relevant to the disease. researchgate.net Furthermore, QSAR is often used alongside ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools. For a series of novel benzamides, the online tool AdmetSAR was used to predict various physicochemical and pharmacokinetic properties, guiding the selection of compounds with drug-like potential. mdpi.com These predictive models are invaluable for prioritizing which compounds to synthesize and test in the lab, thereby saving significant time and resources in the drug discovery pipeline.

In Silico ADMET Prediction Focused on Metabolic Stability

In the early phases of drug discovery, the evaluation of a compound's pharmacokinetic properties is crucial for its potential success as a therapeutic agent. nih.gov Computational, or in silico, methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable tools for rapidly and cost-effectively profiling new chemical entities. nih.govmdpi.com These predictive models help to identify and eliminate compounds with undesirable physiological qualities, such as poor metabolic stability, before they advance to more resource-intensive stages of development. mdpi.com Metabolic stability is a critical parameter, as a drug candidate must remain in the system long enough to exert its therapeutic effect. mdpi.com

The primary route of metabolism for a vast number of pharmaceuticals involves the Cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These enzymes, particularly isoforms like CYP3A4, CYP2C9, and CYP2D6, catalyze the oxidation of drug molecules, rendering them more water-soluble for easier excretion. mdpi.commdpi.com A key function of in silico tools is the prediction of these metabolic "hot spots" or Sites of Metabolism (SOMs) on a molecule—the specific atoms most susceptible to enzymatic oxidation. nih.govmdpi.com By identifying potential SOMs early, medicinal chemists can strategically modify a compound's structure to block these metabolic pathways and enhance its stability.

For a molecule like this compound, the trimethoxyphenyl group is a well-known substrate for metabolism. Specifically, the methoxy (B1213986) groups are prone to O-demethylation by CYP enzymes. Research on structurally related compounds highlights this metabolic liability. For instance, in a study of tubulin inhibitors featuring a 3,4,5-trimethoxyphenyl moiety, a major metabolic pathway identified was the O-demethylation of the 3'- or 5'-methyl group. acs.org Another significant pathway was the removal of a methoxymethyl (MOM) group when present. acs.org

The metabolic stability of compounds containing this trimethoxyphenyl ring has been investigated through in vitro studies using liver microsomes, which contain the drug-metabolizing CYP enzymes. These experimental results provide valuable data for calibrating and validating in silico prediction models. For example, modifications to a parent compound containing a trimethoxyphenyl group led to significant improvements in metabolic half-life, as demonstrated in the table below, which is based on findings from related research. acs.org

| Compound Analogue | Structural Modification | Metabolic Half-life (t1/2) in Human Liver Microsomes (min) | Fold Improvement vs. Parent |

|---|---|---|---|

| Parent Compound | Carbonyl linker | 17 | - |

| Analogue 4 | Replacement of carbonyl with a new D-ring | 45 | ~2.6 |

| Analogue 7 | Replacement of carbonyl with a new D-ring | 51 | 3.0 |

| Analogue 15 | Extended methoxymethyl (MOM) tail | No improvement | - |

In silico studies on other benzamide derivatives have shown that these compounds primarily interact with CYP3A4, CYP2C19, and CYP2C9, with little to no interaction with CYP2D6. mdpi.com This predictive profiling of CYP isoform interaction is vital, as inhibition of a major isoform like CYP3A4 can lead to significant drug-drug interactions. mdpi.com By leveraging these computational models, researchers can forecast the metabolic fate of this compound, anticipating that O-demethylation is a likely pathway and guiding the synthesis of more stable analogues for improved pharmacokinetic performance.

Metabolism Studies of Benzamide Compounds in Vitro

Identification of In Vitro Metabolic Products

In vitro studies using various biological preparations, primarily liver fractions, have identified several key metabolic products of benzamide (B126) compounds. These products arise from distinct biochemical reactions, including hydroxylation, hydrolysis, and dealkylation.

N-Hydroxymethyl Metabolites

A significant metabolic pathway for N-methylbenzamides is the formation of N-hydroxymethyl compounds. nih.gov For instance, N-hydroxymethylbenzamide has been identified as a major in vitro metabolite of N-methylbenzamide. nih.gov This oxidative metabolic process also applies to substituted benzamides, with N-hydroxymethyl compounds being observed as metabolites for 4-chloro-N-methylbenzamide and 4-t-butyl-N-methylbenzamide in vitro. nih.gov The stability of these N-hydroxymethyl derivatives can be influenced by substitution on the nitrogen atom. nih.gov N-(hydroxymethyl)-N-methylbenzamide, a metabolite of N,N-dimethylbenzamide, has been shown to be less stable under alkaline conditions compared to N-(hydroxymethyl)-benzamide. nih.gov Further metabolism of these N-hydroxymethyl compounds can occur; N-hydroxymethylbenzamide can be metabolized to N-formylbenzamide and benzamide in mouse liver preparations. nih.gov

Products of Amide Hydrolysis

Amide bond hydrolysis is another critical pathway in the metabolism of benzamide derivatives, leading to the cleavage of the amide linkage to form a carboxylic acid and an amine. khanacademy.org This enzymatic cleavage can be facilitated by various hydrolases, such as amidases and carboxylesterases, which are present in liver microsomes. researchgate.netnih.gov Studies have shown that the susceptibility of the amide bond to hydrolysis can be influenced by the surrounding chemical structure. nih.gov For example, introducing steric hindrance near the amide linkage, such as ortho-methyl groups, can shield the bond from enzymatic hydrolysis and increase metabolic stability. nih.gov The rate of hydrolysis can vary significantly between species, with some studies indicating higher amide hydrolysis activity in minipig S9 fractions compared to human preparations. researchgate.netnih.gov N-acylated amides are readily hydrolyzed by enzymes in human plasma. researchgate.net

Products of N-Debenzylation

N-debenzylation is a metabolic route observed for N-benzyl substituted compounds, resulting in the removal of the benzyl (B1604629) group. This oxidative dealkylation is a common reaction for N-benzylanilines and N-benzylamines when incubated with hepatic microsomal preparations. nih.govnih.gov For example, N-benzyl-2,4,6-trihalogenoanilines, N-benzyl-4-cyanoanilines, and N-benzyl-4-nitroanilines are metabolized through N-debenzylation. nih.gov The process typically yields the corresponding primary aniline (B41778) and benzaldehyde. nih.gov This pathway has also been confirmed for substrates like N-benzylpyrrolidine and N-benzylcarbazole, which undergo oxidative debenzylation in the presence of hamster microsomal preparations. nih.gov A proposed mechanism involves the formation of a benzylic anion which then reacts with oxygen. researchgate.net

Other Identified Metabolites

Beyond the primary pathways, other metabolites of benzamide-related structures have been identified in vitro.

N-Formylbenzamide : This compound has been characterized as a metabolite of N-hydroxymethylbenzamide in incubations with mouse liver preparations and isolated hepatocytes. nih.gov It is relatively unstable and can degrade to benzamide. nih.gov

Nitrone Metabolites : For certain substrates like N-benzyl-4-methylaniline and N-benzyl-2,4,6-trimethylaniline, nitrones have been identified as metabolites alongside amide and dealkylation products. nih.gov

Phenolic Products : The metabolism of N,N-dibenzylaniline in rat microsomes has been shown to produce three different phenolic products, indicating aromatic hydroxylation. dergipark.org.tr

Lactam Metabolites : In studies with N-benzylpyrrolidine, a lactam metabolite was detected following incubation with hamster microsomal preparations. nih.gov

Interactive Data Table: Identified In Vitro Metabolites of Benzamide Compounds

| Precursor Compound | Metabolic Pathway | Resulting Metabolite(s) |

| N-Methylbenzamide | N-Hydroxymethylation | N-Hydroxymethylbenzamide |

| N,N-Dimethylbenzamide | N-Hydroxymethylation | N-Hydroxymethyl-N-methylbenzamide |

| N-Hydroxymethylbenzamide | Further Metabolism | N-Formylbenzamide, Benzamide |

| General Benzamides | Amide Hydrolysis | Corresponding Carboxylic Acid and Amine |

| N-Benzylanilines | N-Debenzylation | Corresponding Primary Aniline, Benzaldehyde |

| N-Benzyl-4-methylaniline | N-Oxidation | Nitrone Metabolites |

| N,N-Dibenzylaniline | Aromatic Hydroxylation | Phenolic Metabolites |

Enzymatic Pathways and Enzymes Involved in In Vitro Metabolism

The biotransformation of benzamide compounds in vitro is predominantly carried out by a suite of enzymes located in subcellular fractions of the liver, particularly the microsomes.

Role of Liver Microsomes (e.g., Human Liver Microsomes)

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model for studying hepatic metabolism. semanticscholar.orgresearchgate.net They are enriched with Phase I enzymes, including the crucial cytochrome P450 (CYP) superfamily and flavin-containing monooxygenases (FMOs), as well as some Phase II enzymes like UGTs. semanticscholar.orgnih.gov

These microsomal enzyme systems are responsible for the primary oxidative metabolic reactions observed for benzamides and related compounds.

Oxidative Reactions : The formation of N-hydroxymethyl metabolites from N-methylbenzamides is an oxidative process catalyzed by microsomal enzymes. nih.gov Similarly, N-debenzylation and aromatic hydroxylation reactions are mediated by these enzyme systems, requiring cofactors like NADPH and molecular oxygen. nih.govnih.gov

Enzyme Involvement : Studies suggest that the FAD-containing monooxygenase system is primarily responsible for the S-oxidation of thiobenzamide (B147508) in rat liver microsomes. nih.gov While direct evidence for the specific CYP isozymes involved in 3,4,5-Trimethoxy-N-phenylbenzamide metabolism is limited, various CYPs (like the CYP3A and CYP2C families) and FMOs are known to be involved in the metabolism of a wide range of xenobiotics, including benzamide structures. nih.gov The N-oxidation of benzamidines has been shown to be dependent on microsomal NADPH and oxygen. nih.gov

Hydrolytic Enzymes : While many hydrolytic enzymes are found in the cytosolic fraction, liver microsomes also contain esterases and amidases that contribute to the hydrolysis of amide bonds. nih.govsemanticscholar.org

Interactive Data Table: Enzymes in Benzamide Metabolism

| Enzyme/System | Location | Metabolic Reaction | Substrate Example |

| Cytochrome P450 (CYP) Family | Liver Microsomes | Oxidation, N-Debenzylation, Hydroxylation | N-Benzylanilines, Fenbendazole |

| Flavin-containing Monooxygenase (FMO) | Liver Microsomes | N-Oxidation, S-Oxidation | Thiobenzamide, Benzamidines |

| Amidases/Carboxylesterases | Liver Microsomes, Cytosol, Plasma | Amide Hydrolysis | General Benzamides |

| Alcohol Dehydrogenase | Cytosol | Oxidation of N-hydroxymethyl compounds | N-Hydroxymethylbenzamide |

Contributions of NADPH-Dependent Pathways

The metabolism of many xenobiotics, including benzamide derivatives, is heavily reliant on NADPH-dependent enzymatic reactions, primarily orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govnih.gov These monooxygenases, located in the endoplasmic reticulum of hepatocytes and other tissues, catalyze a variety of oxidative transformations. nih.gov For a compound like this compound, several NADPH-dependent metabolic pathways can be postulated based on its chemical structure.

The trimethoxyphenyl moiety is susceptible to O-demethylation, a common reaction catalyzed by CYP450 enzymes, which would result in the formation of hydroxymethoxybenzamide metabolites. The N-phenyl ring can undergo aromatic hydroxylation at various positions (ortho, meta, para), leading to phenolic derivatives. Furthermore, the amide linkage itself can be a target for oxidative reactions, although hydrolysis is often a more significant pathway for amides. The specific CYP450 isoforms involved in the metabolism of a particular benzamide can be identified through in vitro studies using a panel of recombinant human CYP enzymes. bioivt.com For instance, studies on other N,N-dialkylbenzamides have shown that the rate of microsomal oxidation is influenced by the lipophilicity of the compound, suggesting that diffusion to the enzyme's active site is a key factor. nih.gov

Research on the NADPH-dependent oxidation of benzidine, a structurally related aromatic amine, has demonstrated the involvement of CYP1A1/1A2, leading to the formation of hydroxylated metabolites. nih.gov This suggests that similar isoforms could potentially be involved in the metabolism of N-phenylbenzamides. The general mechanism of CYP450-mediated metabolism involves the transfer of an oxygen atom to the substrate, a process that requires NADPH as a reducing equivalent. nih.govresearchgate.net

A hypothetical representation of NADPH-dependent metabolism of a benzamide compound is shown in the table below.

| Metabolic Pathway | Potential Metabolite | Enzyme System |

| Aromatic Hydroxylation | Hydroxylated N-phenyl derivative | Cytochrome P450 |

| O-Demethylation | Hydroxymethoxybenzamide derivative | Cytochrome P450 |

| N-Dealkylation (if applicable) | Dealkylated benzamide | Cytochrome P450 |

Involvement of Carboxylesterases (CES) in Hydrolytic Reactions

In addition to oxidative metabolism, benzamide compounds are susceptible to hydrolysis of the amide bond, a reaction catalyzed by carboxylesterases (CES). semanticscholar.org These enzymes are serine hydrolases found in various tissues, with high concentrations in the liver, plasma, and intestine. The hydrolysis of an N-phenylbenzamide would yield a carboxylic acid (benzoic acid derivative) and an aniline derivative. For this compound, this reaction would produce 3,4,5-trimethoxybenzoic acid and aniline.

The rate of hydrolysis can be influenced by the steric and electronic properties of the substituents on both the benzoyl and the phenyl portions of the molecule. Structure-activity relationship studies on the hydrolysis of esters have shown that the chemical environment around the ester linkage significantly affects the rate of CES-mediated cleavage. nih.gov Similarly, for amides, steric hindrance near the amide bond could decrease the rate of hydrolysis and improve metabolic stability. The hydrolytic stability of a compound in plasma and liver microsomes is often dependent on carboxylesterase activity. semanticscholar.org

The table below illustrates the hydrolytic reaction for a generic N-phenylbenzamide.

| Enzyme | Reaction | Products |

| Carboxylesterase (CES) | Amide Bond Hydrolysis | Benzoic Acid Derivative + Aniline Derivative |

Effects of Enzyme Induction (e.g., Phenobarbital (B1680315), 3-Methylcholanthrene)

The expression and activity of drug-metabolizing enzymes, particularly CYP450s, can be increased by exposure to certain chemicals known as inducers. nih.gov This phenomenon, known as enzyme induction, can lead to accelerated metabolism of a co-administered drug, potentially reducing its efficacy. youtube.com Phenobarbital and 3-methylcholanthrene (B14862) are classic examples of enzyme inducers that act through different mechanisms.

Phenobarbital (PB) typically induces CYP2B and CYP3A subfamilies. Treatment of in vitro systems (e.g., primary hepatocytes) with phenobarbital would be expected to increase the rate of metabolism of a benzamide compound if it is a substrate for these induced enzymes. Studies in rats have shown that phenobarbital administration significantly increases the metabolic activities of various compounds in fetal livers. nih.gov

3-Methylcholanthrene (3-MC) is a potent inducer of the CYP1A subfamily. If the metabolism of this compound is mediated by CYP1A1 or CYP1A2, pre-treatment with 3-methylcholanthrene would enhance its metabolic rate. Research has demonstrated that 3-MC administration can lead to a significant increase in the metabolism of benzo[a]pyrene, a known CYP1A substrate. nih.gov

Investigating the effects of such inducers in vitro helps to predict potential drug-drug interactions in a clinical setting.

The following table summarizes the expected effects of these inducers on benzamide metabolism.

| Inducer | Primary CYP Isoforms Induced | Expected Effect on Metabolism |

| Phenobarbital | CYP2B, CYP3A | Increased metabolism if the compound is a substrate. |

| 3-Methylcholanthrene | CYP1A | Increased metabolism if the compound is a substrate. |

Factors Influencing In Vitro Metabolic Stability

The metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, including its half-life and oral bioavailability. In vitro assays are routinely used to assess metabolic stability in the early phases of drug discovery.

Correlation of Structural Modifications with Metabolic Stability

The chemical structure of a molecule is the primary determinant of its metabolic stability. researchgate.net By making strategic structural modifications, medicinal chemists can block or slow down metabolic pathways, thereby improving the compound's stability.

For benzamide derivatives, several structural features can be correlated with metabolic stability:

Substitution on Aromatic Rings: The introduction of electron-withdrawing groups on the aromatic rings can sometimes decrease the susceptibility to oxidative metabolism. nih.gov Conversely, the presence of electron-donating groups may facilitate oxidation. The position of substituents is also crucial; for example, placing a bulky group near a potential site of metabolism can sterically hinder the enzyme's access and improve stability.

Modification of the Amide Bond: N-methylation or the introduction of other substituents on the amide nitrogen can influence the rate of hydrolysis. Steric shielding of the amide bond is a common strategy to enhance stability against carboxylesterases.

Blocking Metabolic Hotspots: If a particular position on the molecule is identified as a "metabolic hotspot" (a site of rapid metabolism), modifying that position can significantly enhance stability. This can be achieved by replacing a hydrogen atom with a fluorine atom or a methyl group, for example.

The table below provides examples of structural modifications and their potential impact on the metabolic stability of benzamides.

| Structural Modification | Potential Effect on Metabolic Stability | Rationale |

| Introduction of a nitro group | May increase or decrease stability depending on position | Alters electronic properties and may influence enzyme binding. nih.gov |

| Addition of a methyl group near the amide bond | Increased stability | Steric hindrance to carboxylesterase-mediated hydrolysis. |

| Fluorination of an aromatic ring | Increased stability | Blocks a potential site of hydroxylation. |

Quantitative Assessment of In Vitro Clearance

The metabolic stability of a compound is quantitatively expressed as its in vitro intrinsic clearance (CLint). biorxiv.org This parameter reflects the intrinsic ability of a metabolizing system (e.g., liver microsomes or hepatocytes) to clear the drug, independent of physiological factors like blood flow. europa.eu

The determination of in vitro clearance typically involves incubating the test compound with a preparation of metabolizing enzymes (e.g., human liver microsomes) and cofactors like NADPH, and then measuring the disappearance of the parent compound over time. frontiersin.org The rate of disappearance is used to calculate the half-life (t½) of the compound in the in vitro system, from which the intrinsic clearance can be derived using the following equation:

CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

The in vitro clearance values can then be scaled to predict the in vivo hepatic clearance in humans, although this extrapolation is subject to variability. biorxiv.orgnih.gov For compounds with low clearance, more advanced in vitro systems may be required to obtain accurate measurements. preci.bio

The following table shows hypothetical in vitro clearance data for a series of benzamide analogs, illustrating how structural changes can affect metabolic stability.

| Compound | Structure | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, μL/min/mg protein) |

| Analog A | Unsubstituted N-phenylbenzamide | 15 | 46.2 |

| Analog B | 4-Fluoro-N-phenylbenzamide | 30 | 23.1 |

| Analog C | This compound | 25 | 27.7 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Future Directions and Emerging Research Perspectives

Rational Design of Next-Generation 3,4,5-Trimethoxy-N-phenylbenzamide Analogues

The rational design of new analogues is a cornerstone of advancing the therapeutic potential of the this compound scaffold. Future strategies will likely focus on systematic structural modifications to optimize pharmacokinetic and pharmacodynamic properties. One approach involves the synthesis of derivatives by varying the azalactone ring of precursors like 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone nih.gov. This allows for the introduction of diverse chemical moieties to probe structure-activity relationships (SAR).

Another promising direction is the modification of the N-phenyl portion of the molecule. For instance, the introduction of an N,N-dialkylaminoethoxy/propoxy moiety to N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide has been explored to develop potential memory enhancers nih.gov. Similarly, the synthesis of a series of N-methylbenzamide analogues has been undertaken to develop potent neurokinin-2 (NK₂) receptor antagonists, indicating that modifications at the amide nitrogen can significantly influence biological targets nih.gov. The strategic placement of substituents, such as bromo groups on the phenyl ring, has been shown to yield compounds with significant antiviral activity against Enterovirus 71 (EV 71) nih.gov. Future design will leverage these insights to create focused libraries of compounds with improved target affinity and selectivity.

Advanced Mechanistic Studies to Elucidate Detailed Biological Pathways

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound derivatives is crucial for their development as therapeutic agents. Current research has identified several distinct biological pathways targeted by these compounds.

Anticancer Mechanisms: Certain trimethoxyphenyl-based analogues have been shown to exert cytotoxic effects on cancer cells by inhibiting β-tubulin polymerization nih.gov. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the induction of apoptosis. The apoptotic pathway is further influenced by the downregulation of Bcl-2 and the upregulation of p53 and Bax nih.gov. Another novel resveratrol (B1683913) analogue, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, was found to inhibit ribonucleotide reductase (RR), a key enzyme in DNA synthesis, leading to a depletion of intracellular deoxyribonucleoside triphosphate pools and subsequent apoptosis nih.gov.

Neurological Mechanisms: Derivatives have been designed as memory enhancers that function through the inhibition of acetylcholinesterase (AChE) nih.gov. In silico studies have shown these compounds interacting with key residues of the AChE catalytic triad (B1167595) and anionic sites nih.gov.

Antiparasitic Mechanisms: N-phenylbenzamide derivatives have also been investigated as antiprotozoal agents that target the AT-rich mitochondrial DNA (kDNA) of kinetoplastid parasites semanticscholar.org. These compounds act as DNA minor groove binders, a mechanism distinct from many currently used drugs semanticscholar.org.

Future studies will need to employ advanced biochemical and cell-based assays to further dissect these pathways, identify specific molecular binding partners, and understand potential off-target effects.

Development of Integrated Experimental and Computational Methodologies

The synergy between computational modeling and experimental validation is becoming increasingly important in drug discovery. For this compound derivatives, this integrated approach has already shown significant promise. Molecular simulation studies have been successfully used to establish a correlation between experimental biological activity and in silico results nih.gov.

Techniques such as molecular docking, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, and molecular dynamics simulations are powerful tools for predicting binding affinities and understanding intermolecular interactions nih.gov. For example, simulations of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives complexed with acetylcholinesterase have provided insights into the stability of the ligand-enzyme complex and identified key hydrophobic interactions nih.gov.

Future research will benefit from the expanded use of these integrated methodologies. Combining computational screening of virtual compound libraries with targeted synthesis and high-throughput biological screening can streamline the identification of lead candidates. This approach allows for a more efficient exploration of chemical space and provides a molecular-level understanding of the determinants of biological activity, guiding the rational design of more effective and selective analogues.

Exploration of Novel Therapeutic Applications for this compound Derivatives

The diverse biological activities reported for derivatives of this compound suggest that this scaffold holds potential for a wide range of therapeutic applications. While initial research has focused on specific areas, the chemical versatility of this compound class invites broader investigation.

Established and Emerging Therapeutic Areas:

| Therapeutic Area | Specific Application/Target | Key Findings |

|---|---|---|

| Oncology | Cytotoxicity against hepatocellular carcinoma (HepG2) cells | Potent inhibition of β-tubulin polymerization and induction of apoptosis. IC₅₀ values for lead compounds range from 1.38 to 3.21 μM nih.gov. |

| Inhibition of ribonucleotide reductase in leukemia cells | A novel resveratrol analog caused significant depletion of dATP and dTTP pools and exhibited synergistic effects with arabinofuranosylcytosine nih.gov. | |

| Antiviral | Inhibition of Enterovirus 71 (EV 71) | 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide was active against EV 71 strains with IC₅₀ values from 5.7 to 12 μM and low cytotoxicity nih.gov. |

| Neurodegenerative Disease | Potential as memory enhancers | N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives showed acetylcholinesterase-inhibiting activity with IC₅₀ values in the low micromolar range (4.0-16.5 μM) nih.gov. |

| Infectious Disease | Antiprotozoal activity against kinetoplastid parasites | Bisarylimidamide analogues showed submicromolar inhibition of T. brucei, T. cruzi, and L. donovani semanticscholar.org. |

Future exploration could expand into other areas where the identified mechanisms of action may be relevant, such as inflammatory diseases, by modulating pathways that overlap with cell cycle regulation and apoptosis. The ability of these compounds to interact with fundamental cellular machinery like microtubules and DNA suggests a broad potential that is yet to be fully tapped nih.govsemanticscholar.org.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,4,5-Trimethoxy-N-phenylbenzamide with high yield and purity?

- Methodology : Optimize reaction conditions by controlling temperature (e.g., ice bath for exothermic steps), stoichiometric ratios of reagents (e.g., O-benzyl hydroxylamine hydrochloride and acyl chlorides), and solvent selection (e.g., dichloromethane for solubility). Purification via column chromatography or recrystallization using pentanes/diethyl ether mixtures can enhance purity .

- Safety : Conduct hazard analyses for reagents like acyl chlorides (corrosive) and sodium pivalate (moisture-sensitive). Use fume hoods and personal protective equipment (PPE) to mitigate mutagenicity risks observed in structurally similar amides .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR Analysis : Compare H and C NMR peaks to expected shifts: methoxy groups (~3.8–4.0 ppm for OCH), aromatic protons (6.5–8.0 ppm), and amide carbonyl (~165–170 ppm).

- IR Spectroscopy : Identify characteristic stretches: C=O (amide I band, ~1650 cm), N–H (if present, ~3300 cm), and C–O (methoxy, ~1250 cm) .

Q. What are the recommended storage conditions to prevent decomposition of this compound?

- Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid light exposure (use amber vials) and moisture, as hydrolytic degradation is common in amides. Differential Scanning Calorimetry (DSC) data from similar compounds suggest decomposition above 100°C .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. For example, monoclinic systems (space group P21/c) with parameters like Å and Å can validate bond angles and torsion angles of methoxy/amide groups. Compare with published analogs (e.g., 3-Chloro-N-phenylbenzamide) to identify conformational differences .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound?

- Data Reconciliation : Cross-validate assays (e.g., Ames test vs. cell viability assays) to distinguish mutagenicity from therapeutic effects. For instance, Ames II testing showed lower mutagenicity in anomeric amides compared to benzyl chloride, suggesting SAR adjustments (e.g., substituting trifluoromethyl groups) may reduce toxicity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with targets like kinases or GPCRs, correlating with experimental IC values .

Q. How does the compound’s stability under stress conditions (heat, pH) impact formulation studies?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. For analogs, DSC revealed decomposition onset at 100–120°C, suggesting lyophilization or cold-chain storage for formulations .

- pH Stability : Use HPLC to monitor degradation products in buffers (pH 1–13). Methoxy groups may hydrolyze under strong acidic/basic conditions, requiring pH-neutral excipients in drug delivery systems .

Q. What advanced synthetic routes improve scalability for this compound?

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-acylation).

- Catalysis : Explore palladium-catalyzed coupling for aryl-amide bond formation, improving regioselectivity. Compare yields with traditional Schotten-Baumann methods .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.